Aspartic acid, 1-ethyl ester, hydrochloride (9CI)
Overview
Description
Aspartic acid, 1-ethyl ester, hydrochloride (9CI) is a chemical compound with the molecular formula C6H12ClNO4. It is an ester derivative of aspartic acid, where the carboxyl group is esterified with ethanol, and it is present as a hydrochloride salt. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
The synthesis of aspartic acid, 1-ethyl ester, hydrochloride (9CI) typically involves the esterification of aspartic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Aspartic acid, 1-ethyl ester, hydrochloride (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed back to aspartic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Aspartic acid, 1-ethyl ester, hydrochloride (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of aspartic acid, 1-ethyl ester, hydrochloride (9CI) involves its interaction with specific molecular targets and pathways. As an ester derivative of aspartic acid, it can be hydrolyzed to release aspartic acid, which then participates in various metabolic pathways. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
Aspartic acid, 1-ethyl ester, hydrochloride (9CI) can be compared with other ester derivatives of amino acids, such as:
- Aspartic acid, methyl ester, hydrochloride
- Aspartic acid, ethyl ester, hydrochloride
- Glutamic acid, 1-ethyl ester, hydrochloride
These compounds share similar properties but differ in their ester groups and specific applications. Aspartic acid, 1-ethyl ester, hydrochloride (9CI) is unique due to its specific ester group and the presence of the hydrochloride salt, which can influence its reactivity and solubility.
Properties
IUPAC Name |
3-amino-4-ethoxy-4-oxobutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPKZVDIKNASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23358-61-4 | |
Record name | Aspartic acid, 1-ethyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23358-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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